1-Benzyl-6-oxopiperidine-2-carboxylic acid
Overview
Description
1-Benzyl-6-oxopiperidine-2-carboxylic acid is a piperidine derivative with the molecular formula C13H15NO3 This compound is characterized by a piperidine ring substituted with a benzyl group at the 1-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-oxopiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.
Oxidation to Form the Keto Group:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with hydroxyl groups replacing the keto group.
Substitution Products: Compounds with different substituents replacing the benzyl group.
Scientific Research Applications
1-Benzyl-6-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic reactions.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Influence on Cellular Processes: Affecting cellular metabolism, proliferation, and differentiation.
Comparison with Similar Compounds
1-Benzyl-6-oxopiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-4-oxopiperidine-2-carboxylic acid: Differing by the position of the keto group.
1-Benzyl-6-hydroxypiperidine-2-carboxylic acid: Differing by the presence of a hydroxyl group instead of a keto group.
1-Benzyl-6-oxopiperidine-3-carboxylic acid: Differing by the position of the carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-6-oxopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-8-4-7-11(13(16)17)14(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGDIMKFAHSDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid can be gleaned from the research?
A1: The research paper focuses on a novel synthesis route for (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid and importantly, confirms its structure through crystallography. [] This means the research successfully determined the three-dimensional arrangement of atoms within the molecule, providing crucial information for understanding its potential interactions and applications.
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